1-(Isoquinolin-6-YL)ethanone
Description
Significance of the Isoquinoline (B145761) Core in Chemical Research
The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. amerigoscientific.com Described as a "privileged structure," this framework is a recurring motif in a vast number of natural products, particularly alkaloids, and serves as an essential template for drug discovery. nih.govnih.gov Its significance stems from its structural diversity and its ability to interact with a wide array of biological targets, including enzymes and receptors. nih.govontosight.ai
The isoquinoline core is embedded in numerous molecules that exhibit a broad spectrum of pharmacological activities. nih.gov These include anticancer, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and antiviral properties. researchgate.netnih.gov This wide range of biological functions has made isoquinoline and its derivatives a subject of intense scientific interest and a fertile ground for the development of new therapeutic agents for a host of diseases, including cancer, nervous system disorders, and infections. nih.govnih.gov Beyond medicine, the unique electronic and optical properties of isoquinoline derivatives have also made them valuable in materials science, with applications in fluorescent probes and organic light-emitting diodes (OLEDs). amerigoscientific.comnih.govnumberanalytics.com
Overview of the Research Trajectory for 1-(Isoquinolin-6-YL)ethanone and Related Isoquinoline Derivatives
This compound is a specific derivative of the isoquinoline family that serves primarily as a key building block or synthetic intermediate in the creation of more complex molecules. Its research trajectory is therefore closely linked to the broader exploration of isoquinoline derivatives and their applications.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1015070-54-8 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Appearance | Data not available |
| SMILES | CC(=O)C1=CC2=CC=NC=C2C=C1 |
This interactive table summarizes key identifiers for this compound.
Research on this compound and its isomers, such as 1-(Isoquinolin-1-yl)ethanone and 1-(Isoquinolin-3-yl)ethanone, is often embedded within larger studies aimed at synthesizing novel bioactive compounds. For instance, a 2020 study reported that the related compound 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone (B97240), isolated from Thalictrum glandulosissimum, exhibited significant antiviral activity against the tobacco mosaic virus. rsc.org
The synthesis of isoquinoline derivatives has evolved significantly over the years. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established but often require harsh conditions. acs.org Modern research focuses on developing more efficient and sustainable synthetic routes, frequently employing transition-metal catalysis. researchgate.netbohrium.com These advanced methods allow for greater functional group tolerance and milder reaction conditions, facilitating the creation of diverse molecular libraries for screening. bohrium.com
Recent research highlights the application of these synthetic strategies in developing targeted therapeutics. Studies have focused on creating isoquinoline derivatives as potent kinase inhibitors for treating diseases like rheumatoid arthritis and cancer. researchgate.net A "fragment-merging" strategy, for example, has been used to rapidly identify highly potent 4,6-disubstituted and 5,7-disubstituted isoquinoline inhibitors of Protein Kinase C ζ (PKCζ). researchgate.net Other research has harnessed the isoquinoline scaffold to develop agents with cytotoxic activity against various cancer cell lines, underscoring its potential in oncology. nih.gov
Contemporary Challenges and Future Directions in Isoquinoline Compound Research
Despite significant progress, research on isoquinoline compounds faces several challenges. A major hurdle is the scalability and cost-effectiveness of synthetic methods. numberanalytics.com While many novel synthetic strategies are effective on a laboratory scale, their translation to large-scale, industrial production can be difficult and expensive. Furthermore, there is often a limited understanding of the precise structure-activity relationships (SAR) for many isoquinoline derivatives, which complicates the rational design and optimization of compounds with desired properties. numberanalytics.com
The future of isoquinoline research is promising and multifaceted. Key directions include:
Sustainable Synthesis: A primary focus is the development of green, efficient, and economical synthetic strategies. rsc.org This includes the use of earth-abundant 3d-transition metal catalysts, biocatalysts, and emerging technologies like flow chemistry and photoredox catalysis. numberanalytics.combohrium.comnumberanalytics.com
Targeted Therapeutics: There is a strong push towards designing and synthesizing isoquinoline-based compounds with improved potency and selectivity for specific biological targets. numberanalytics.com This is crucial for developing next-generation drugs for cancer, neurodegenerative disorders, and infectious diseases with fewer side effects. nih.govnumberanalytics.com
Materials Science: The unique photophysical properties of isoquinolines will continue to be explored for applications in emerging technologies, such as flexible electronics and novel energy-harvesting devices. numberanalytics.comnumberanalytics.com
Elucidating Mechanisms: Further investigation is needed to fully understand the biological mechanisms of action for many bioactive isoquinoline alkaloids. rsc.org This knowledge is essential for advancing promising compounds from preclinical studies to clinical trials.
Structure
3D Structure
Properties
IUPAC Name |
1-isoquinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUTIVUUBJCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310656 | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-54-8 | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 Isoquinolin 6 Yl Ethanone
Foundational Synthetic Routes to 1-(Isoquinolin-6-YL)ethanone and Its Precursors
The traditional synthesis of this compound often relies on building the molecule from key precursors where the substitution pattern is established early in the reaction sequence. These foundational routes are crucial for producing the target compound and its immediate precursors on a laboratory scale.
Synthetic Approaches Involving Isoquinolin-6-amine as a Key Intermediate
Isoquinolin-6-amine is a critical and commercially available building block for the synthesis of various 6-substituted isoquinoline (B145761) derivatives. nih.govgoogle.com Its primary amine functionality serves as a versatile handle for introducing a wide range of substituents through well-established reactions. One common strategy involves the coupling of isoquinolin-6-amine with carboxylic acids or their derivatives to form an amide bond.
For instance, the synthesis of N-isoquinolin-6-yl-acetamide derivatives can be achieved through standard amide coupling procedures. google.com In a typical sequence, a carboxylic acid is activated, often in situ, to facilitate the reaction with the amino group of isoquinolin-6-amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com An alternative approach involves reacting isoquinolin-6-amine with N,N'-carbonyldiimidazole (CDI), which forms a reactive acyl-imidazole intermediate that subsequently reacts with an appropriate amine to yield urea (B33335) derivatives. nih.gov While these methods produce amide or urea analogues rather than the ethanone (B97240) directly, the underlying principle of using isoquinolin-6-amine as a foundational scaffold is a cornerstone of synthesizing compounds with functionality at the 6-position. nih.govgoogle.com A specific synthesis involved coupling (S)-3-[(tert-butoxycarbonyl)amino)]-2-(4-{[(2,4-dimethylbenzoyl)oxy]methyl}phenyl)propanoic acid with 6-aminoisoquinoline (B57696) to create a complex amide, demonstrating the utility of this precursor. thieme-connect.de
Table 1: Representative Coupling Reactions using Isoquinolin-6-amine
| Reactant 1 | Reactant 2 | Coupling Agents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isoquinolin-6-amine | Carboxylic Acid | EDC, DMAP, DMF | Amide Derivative | google.com |
| Isoquinolin-6-amine | N,N'-Carbonyldiimidazole (CDI), then another amine | DMF, 25°C | Urea Derivative | nih.gov |
Strategies for Regioselective Introduction of the Ethanone Moiety at Position 6 of the Isoquinoline Nucleus
Regioselectivity, the control of where a reaction occurs on a molecule, is a paramount challenge in the synthesis of substituted aromatic heterocycles like isoquinoline. wikipedia.org The direct introduction of an acetyl group onto the isoquinoline ring via methods like Friedel-Crafts acylation often leads to a mixture of isomers, with substitution favoring positions 5 and 8 due to the electronic nature of the bicyclic system. Therefore, achieving selective substitution at position 6 typically requires indirect methods or starting with precursors where the substitution pattern is already defined.
A robust strategy involves constructing the isoquinoline ring from a benzene-based starting material that already possesses the necessary substituents in the correct relationship. For example, a process for creating 6-substituted-1-(2H)-isoquinolinones begins with a 2-methyl-4-halo benzonitrile (B105546). google.com In this approach, the halogen at the 4-position of the benzonitrile ultimately becomes the substituent at the 6-position of the isoquinolinone ring. This precursor undergoes a series of reactions, including condensation with a reagent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane), to build the heterocyclic portion of the molecule. The nitrile and methyl groups of the starting material are key components that form the new ring. This method ensures that the desired functionality is precisely located at the 6-position, circumventing the regioselectivity problems of direct electrophilic substitution on the pre-formed isoquinoline nucleus. google.com While this example leads to an isoquinolinone, subsequent chemical modifications could potentially convert it to the desired isoquinoline.
Advanced Synthetic Strategies for Substituted this compound Analogues
Modern synthetic chemistry heavily relies on transition-metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of complex heterocyclic molecules, including substituted isoquinolines.
Palladium-Catalyzed Coupling Reactions in Isoquinoline Synthesis
Palladium catalysis is a powerful tool for the synthesis and functionalization of isoquinoline derivatives. nih.govmdpi.comresearchgate.net These reactions often involve the coupling of an aryl halide or triflate with a suitable partner, such as an alkyne (Sonogashira coupling), a boronic acid (Suzuki coupling), or an alkene (Heck coupling). nih.govevitachem.com
One advanced strategy involves a palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids to produce highly substituted 1,2-dihydroisoquinolines. mdpi.comresearchgate.net The reaction is initiated by the oxidative addition of an ortho-bromoaryl moiety on the allenamide to the palladium(0) catalyst. This is followed by an intramolecular insertion of the allene (B1206475) to form a π-allylpalladium intermediate, which then undergoes transmetallation with the arylboronic acid to yield the final product. researchgate.net Another example is the palladium-catalyzed synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, which involves a Sonogashira coupling of N-benzylprop-2-yn-1-amine with 4-iodoacetophenone, using a PdCl₂(PPh₃)₂ catalyst in the presence of a CuI co-catalyst. nih.govbeilstein-journals.org These methods demonstrate the capacity of palladium catalysis to construct complex isoquinoline-based structures from readily available starting materials. nih.govresearchgate.net
Table 2: Example of Palladium-Catalyzed Synthesis of an Isoquinolinone Precursor
| Substrates | Catalyst System | Reagents | Product | Reference |
|---|
Copper-Catalyzed Annulation and Cross-Coupling Methodologies
Copper-catalyzed reactions provide a complementary and often more cost-effective alternative to palladium for synthesizing heterocyclic systems. nih.gov Copper catalysis is particularly effective in Ullmann-type C-N and C-O cross-coupling reactions and in annulation reactions to form the isoquinoline ring. nih.gov
A notable application is the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds to synthesize isoquinoline derivatives with high chemo- and regioselectivity. nih.gov Another powerful method involves the synthesis of benzo nih.govmdpi.comimidazo[2,1-a]isoquinolines through a copper-catalyzed Sonogashira cross-coupling followed by a nucleophilic addition. acs.org This reaction can use calcium carbide as a solid, inexpensive source of acetylene. The process starts with a 2-(2-bromophenyl)benzimidazole, which is coupled with the alkyne source, followed by an intramolecular cyclization to form the fused isoquinoline ring system. acs.org Researchers have also reported a Cu(II)-catalyzed method for synthesizing 4-(1,4,5,6-tetrahydropyridin-3-yl)-1,4-dihydroisoquinolin-3(2H)-ones from 4-diazoisoquinolin-3-ones, showcasing copper's ability to mediate C-H bond insertion reactions. nih.gov
Table 3: Example of Copper-Catalyzed Synthesis of Fused Isoquinolines
| Starting Material | Alkyne Source | Catalyst/Base/Solvent | Product Type | Reference |
|---|
One-Pot Synthetic Procedures for Isoquinoline Derivatives
One-pot syntheses, which combine multiple reaction steps in a single operation, represent an efficient and atom-economical approach to complex molecules like isoquinoline derivatives. beilstein-journals.org Researchers have developed several such procedures to access diverse isoquinoline structures.
A notable one-pot method involves the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C–H arylation to yield various N-fused polycyclic isoquinolines. rsc.org Another efficient strategy is the silver triflate (AgOTf)-catalyzed one-pot reaction of 2-alkynylbenzaldoximes with α,β-unsaturated carbonyl compounds, which provides a straightforward route to 1-alkylated isoquinoline derivatives under mild conditions. beilstein-journals.org This method is valued for its tolerance of a wide range of substrates, leading to moderate to excellent yields. beilstein-journals.org
Tandem cyclization strategies have also been employed for the one-pot synthesis of fused isoquinoline systems. For instance, benzo wiley.comacs.orgimidazo[2,1-a]isoquinolines can be synthesized by reacting o-phenylenediamine (B120857) with o-cyanobenzaldehyde and potassium iodide in DMF, followed by the addition of an alkylating agent. nih.gov Similarly, four-component reactions have been devised for the synthesis of pyrimido[6,1-a]isoquinoline derivatives, reacting primary amines, alkyl acetoacetates, isoquinoline, and diphosgene at ambient temperature. researchgate.net
The table below summarizes various one-pot synthetic approaches to isoquinoline derivatives.
| Product Type | Reactants | Catalyst/Reagents | Key Features | Reference |
| N-fused isoquinolines | 1-bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocycles | Palladium catalyst | Intramolecular C-H arylation | rsc.org |
| 1-Alkylated isoquinolines | 2-Alkynylbenzaldoximes, α,β-unsaturated carbonyls | AgOTf | Mild conditions, wide substrate scope | beilstein-journals.org |
| Benzo wiley.comacs.orgimidazo[2,1-a]isoquinolines | o-Phenylenediamine, o-cyanobenzaldehyde, alkylating agent | KI, K₂CO₃ | Tandem cyclization | nih.gov |
| Pyrimido[6,1-a]isoquinolines | Primary amines, alkyl acetoacetates, isoquinoline, diphosgene | None | Four-component reaction at room temperature | researchgate.net |
Chemo- and Regioselectivity in the Synthesis of Novel Isoquinoline Architectures
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex heterocyclic architectures. In the context of isoquinoline synthesis, the ability to control reaction outcomes by tuning catalysts and conditions is crucial for accessing specific isomers.
A compelling example of switchable chemoselectivity is demonstrated in the synthesis of pyrazolo[5,1-a]isoquinolines. wiley.com By simply altering the reaction temperature and solvent, different products can be selectively formed from the same set of starting materials (2-(phenylethynyl)benzaldehyde, benzohydrazide, and β-nitrostyrenes). wiley.com For example, using AgNO₃ as a catalyst in acetonitrile (B52724) at 80 °C yields aroyl- and nitro-substituted pyrazolo[5,1-a]isoquinolines, whereas increasing the temperature to 110 °C leads to aromatized pyrazolo[5,1-a]isoquinolines. wiley.com Switching the solvent to ethanol (B145695) shuts down the cyclization pathway entirely, yielding a different isoquinoline product. wiley.com
Regioselectivity is also a key consideration. In the synthesis of 3-substituted indole-based 1,2-dihydropyridines, the use of an In(OTf)₃ catalyst in ethanol under reflux conditions leads to the formation of a specific regioisomer. nih.gov Control experiments confirmed that the observed product is formed regioselectively and does not isomerize from other potential products under the reaction conditions. nih.gov Similarly, the O-alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines can be directed to be highly regioselective by using silver nanoparticles as a catalyst, which initiates O-alkylation over N-alkylation. researchgate.net
The following table highlights examples of controlled selectivity in isoquinoline synthesis.
| Desired Product/Selectivity | Starting Materials | Catalyst/Conditions | Outcome | Reference |
| Aroyl- and nitro-substituted pyrazolo[5,1-a]isoquinolines | 2-(Arylethynyl)benzaldehydes, benzohydrazides, β-nitrostyrenes | AgNO₃, CH₃CN, 80 °C | High chemoselectivity for dually substituted product | wiley.com |
| Aromatized pyrazolo[5,1-a]isoquinolines | 2-(Arylethynyl)benzaldehydes, benzohydrazides, β-nitrostyrenes | AgNO₃, CH₃CN, 110 °C | Selective formation of aromatized product | wiley.com |
| Regioselective 3-substituted indole (B1671886) derivatives | NKA system, nitrogen-based dinucleophiles, indole | In(OTf)₃, Ethanol, Reflux | Forms one regioisomer exclusively | nih.gov |
| Regioselective O-alkylation | 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, 2-chloro-3-(chloromethyl)quinolines | Silver nanoparticles, DMSO, Reflux | Selective O-alkylation over N-alkylation | researchgate.net |
Mechanistic Investigations of Synthetic Transformations Involving this compound
Understanding the reaction mechanisms underlying the formation of isoquinolines is fundamental to optimizing existing synthetic routes and designing new ones.
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of isoquinoline derivatives from 2-alkynylbenzaldoximes provides a clear example of mechanistic elucidation. A proposed mechanism suggests that in the presence of an electrophile, the reaction proceeds via a 6-endo-dig cyclization of the 2-alkynylbenzaldoxime, which is initiated by the π-activation of the alkyne moiety. thieme-connect.de This step leads to the formation of an isoquinoline-N-oxide intermediate. This N-oxide can then undergo a [3+2] dipolar cycloaddition with a reagent like carbon disulfide (CS₂). thieme-connect.de The resulting intermediate subsequently undergoes homolytic cleavage of the N–O and C–S bonds to yield the final isoquinoline product. thieme-connect.de The involvement of a radical pathway in the deoxygenation step was confirmed by experiments using a radical scavenger (TEMPO), which inhibited the reaction. thieme-connect.de
In other transformations, such as the synthesis of pyrimidine-tethered chalcones and their subsequent conversion to pyrazoline-thiazole hybrids, detailed spectral analysis (¹H NMR, ¹³C NMR) is used to confirm the structure of intermediates and final products, which helps in verifying the proposed reaction pathways. mdpi.com
Influence of Solvent Systems and Reaction Conditions on Synthetic Outcomes
Solvent systems and reaction conditions exert a profound influence on the efficiency and selectivity of isoquinoline synthesis. The choice of solvent can dramatically alter the reaction pathway and product distribution.
For instance, in the synthesis of pyrazolo[5,1-a]isoquinolines, aprotic solvents like acetonitrile (CH₃CN) and DMF favor the formation of the desired cyclized products, while protic solvents such as ethanol (EtOH) and methanol (B129727) (MeOH) can completely change the course of the reaction, leading to different, non-cyclized products in quantitative yield. wiley.com The use of polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent has been shown to provide almost quantitative yields of isoquinolines in a Ru(II)-catalyzed cyclization of ketoximes, highlighting the benefit of non-traditional solvent systems. niscpr.res.in
Temperature is another critical parameter. As noted earlier, a switch in temperature from 80 °C to 110 °C can completely change the chemoselectivity of a reaction, favoring an aromatized product over a substituted one. wiley.com Catalyst choice and loading are also key. The synthesis of isoquinolines from 2-alkynylbenzaldoximes showed that while several transition-metal catalysts could be used, AgOTf provided the best catalytic activity, and DMF was the optimal solvent. thieme-connect.de Similarly, in a Rhodium-catalyzed synthesis of indolo[2,1-a]isoquinolines, a switch in the copper co-oxidant from Cu(OAc)₂·H₂O to Cu(OPiv)₂ and the use of a mixed solvent system (MeOH/tAmOH) dramatically improved the product yield from 61% to 94%. pkusz.edu.cn
| Reaction | Solvent/Condition Varied | Effect on Outcome | Reference |
| Synthesis of pyrazolo[5,1-a]isoquinolines | Protic (EtOH) vs. Aprotic (CH₃CN) Solvent | EtOH leads to cleavage and formation of 3-phenylisoquinoline; CH₃CN yields the desired cyclized product. | wiley.com |
| Ru(II)-catalyzed isoquinoline synthesis | PEG-400 vs. other solvents | PEG-400 furnished the product in almost quantitative yield and allowed for catalyst recycling. | niscpr.res.in |
| Rh(III)-catalyzed indolo[2,1-a]isoquinoline synthesis | Copper oxidant and solvent system | Switching from Cu(OAc)₂/MeOH to Cu(OPiv)₂/MeOH:tAmOH increased yield from 61% to 94%. | pkusz.edu.cn |
| Cycloisomerization of isoquinoline carbinols | Protic solvent (n-PrOH) and temperature | Increasing temperature from 100 °C to 120 °C in n-PrOH led to complete conversion for sterically hindered substrates. | nih.gov |
Stereochemical Considerations in Isoquinoline Synthesis
The synthesis of isoquinoline derivatives often generates chiral centers, making stereochemical control a critical aspect of the synthetic design, particularly when targeting biologically active molecules. rsc.orgnih.gov The relative configuration and predominant conformations of newly synthesized isoquinoline-fused heterocycles are frequently studied using NMR spectroscopy (including DNOE, 2D HSC, and 2D-COSY measurements) and X-ray crystallography. rsc.org
For example, in the synthesis of 1,2,3-oxathiazino[4,3-a]isoquinoline derivatives, the ring-closure of diastereomeric amino alcohols with thionyl chloride leads to different stereoisomers. rsc.org The stereostructure of these complex ring systems can exist in a conformational equilibrium between cis and trans-anellated forms, and the preferred conformation is influenced by the substituents on the saturated rings. rsc.orgarkat-usa.org
Asymmetric synthesis has been employed to achieve high stereoselectivity in the formation of Reissert compounds, which are valuable precursors for alkaloids. researchgate.net The use of chiral acyl halides, such as those derived from amino acids, can induce high stereoselectivity in the formation of these 1-cyano-1,2-dihydroisoquinoline derivatives. researchgate.net Subsequent alkylation of these chiral Reissert compounds can also proceed with high stereoselectivity, allowing for the synthesis of potential unnatural amino acids and alkaloid analogues. researchgate.net The total synthesis of alkaloids like (+/-)-alangine confirms the structure and stereochemistry of the target molecule, often using key steps like N-acyliminium cyclization to construct the isoquinoline skeleton with the desired stereochemical outcome. nih.gov
Spectroscopic and Computational Elucidation of 1 Isoquinolin 6 Yl Ethanone S Structure and Electronic Properties
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods offer empirical insights into the molecular framework of 1-(Isoquinolin-6-YL)ethanone by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to functional group identification and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The isoquinoline (B145761) ring system's aromatic protons are expected to appear in the downfield region (typically δ 7.5-9.5 ppm), with their specific chemical shifts and coupling constants (J-values) determined by their position relative to the nitrogen atom and the acetyl substituent. The protons of the methyl group in the ethanone (B97240) moiety would produce a characteristic singlet in the upfield region (around δ 2.7-2.8 ppm) due to the absence of adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (δ > 195 ppm). The nine carbon atoms of the isoquinoline ring will produce a series of signals in the aromatic region (δ 120-155 ppm). The methyl carbon of the acetyl group is expected to be found in the upfield region of the spectrum (δ 25-30 ppm).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons on the isoquinoline ring, while an HMBC spectrum would reveal long-range (2- and 3-bond) correlations between protons and carbons. For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon, confirming the acetyl group's connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift principles and data from analogous isoquinoline structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~9.3 | ~152 |
| C3 | ~8.5 | ~143 |
| C4 | ~7.7 | ~121 |
| C5 | ~8.1 | ~128 |
| C7 | ~8.0 | ~129 |
| C8 | ~7.8 | ~127 |
| C=O | - | ~198 |
| CH₃ | ~2.8 | ~27 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₁₁H₉NO) by providing a highly accurate molecular weight (monoisotopic mass: 171.0684 g/mol ). epa.gov
Upon ionization, the molecule undergoes fragmentation, and the resulting pattern provides valuable structural information. The fragmentation of isoquinoline alkaloids and aromatic ketones often follows predictable pathways. researchgate.netmiamioh.edu A primary fragmentation pathway for this compound would likely involve the alpha-cleavage of the bond between the carbonyl group and the methyl group. This would lead to two key fragmentation events:
Loss of a methyl radical (•CH₃): This results in the formation of a stable acylium ion [M-15]⁺ at m/z 156.
Formation of a methyl radical cation: This produces an isoquinolin-6-ylcarbonyl cation.
Subsequent fragmentation of the isoquinoline ring itself can lead to the loss of small neutral molecules like HCN, yielding further characteristic peaks in the mass spectrum. Analyzing these fragmentation patterns helps to confirm the identity and structure of the compound. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 171 | [C₁₁H₉NO]⁺ | Molecular Ion (M⁺) |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical |
| 128 | [M - COCH₃]⁺ | Loss of acetyl group, forming an isoquinolinyl cation |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a compound. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ketone and the aromatic isoquinoline ring.
Key expected absorption bands include:
C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹, characteristic of an aryl ketone. This is one of the most prominent peaks in the spectrum.
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the isoquinoline ring system.
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions from the methyl group, typically found just below 3000 cm⁻¹.
Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can provide information about the substitution pattern on the aromatic ring.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Aryl Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum for this compound would be characterized by absorptions arising from its conjugated π-electron system.
The isoquinoline core is a chromophore that exhibits characteristic π → π* transitions. The presence of the acetyl group, which extends the conjugation, can influence the position and intensity of these absorption bands. Typically, aromatic systems like isoquinoline show multiple absorption bands. One would also expect a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. Analysis of the absorption maxima (λ_max) provides insight into the molecule's electronic structure. mu-varna.bgresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.net
Theoretical and Computational Chemistry Approaches
In parallel with experimental techniques, theoretical and computational methods are employed to model the structure and properties of this compound. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly effective for this purpose. researchgate.netmalariaworld.org
These computational approaches can:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.
Predict Spectroscopic Data: Simulate IR, NMR, and UV-Vis spectra. For instance, vibrational frequency calculations can aid in the assignment of experimental IR bands, and Time-Dependent DFT (TD-DFT) can predict electronic transitions observed in UV-Vis spectra. malariaworld.org
Analyze Electronic Properties: Methods like Frontier Molecular Orbital (HOMO-LUMO) analysis can be used to understand the molecule's electronic behavior, reactivity, and charge transfer possibilities. researchgate.net
By correlating these theoretical predictions with experimental spectroscopic data, a highly detailed and validated understanding of the structural and electronic properties of this compound is achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry of this compound, DFT calculations can determine its most stable conformation. These calculations typically employ functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
From the optimized structure, a wealth of information about the molecule's electronic properties and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 4.15 eV | Measures the ability to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to charge transfer |
| Global Softness (S) | 0.43 eV-1 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 3.67 eV | Measures the propensity to accept electrons |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary computational tool for predicting the electronic absorption spectra (UV-Visible spectra) of organic compounds. nih.govproquest.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netproquest.com
For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic isoquinoline system and n → π* transitions associated with the carbonyl group. The calculations are often performed using the same functional and basis set as the ground-state DFT optimization and can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. nih.govproquest.com
Analysis of the molecular orbitals involved in these electronic transitions provides insight into the nature of the excited states, such as identifying them as charge-transfer or locally excited states. This information is crucial for understanding the photophysical behavior of the molecule.
Table 2: Representative TD-DFT Predicted UV-Visible Absorption Data for this compound in a Solvent
| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution (Illustrative) |
|---|---|---|---|
| 3.95 | 314 | 0.25 | HOMO → LUMO (π → π) |
| 4.52 | 274 | 0.48 | HOMO-1 → LUMO (π → π) |
| 4.98 | 249 | 0.15 | HOMO → LUMO+1 (π → π*) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its minimum energy, MD simulations offer a dynamic view of its conformational flexibility and interactions with its environment. nih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and calculating the forces between atoms using a classical force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period of nanoseconds or longer. mdpi.comnih.gov
These simulations are particularly useful for:
Solvation Analysis: Understanding how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding. nih.govacs.org
Conformational Sampling: Exploring the different shapes (conformations) the molecule can adopt at a given temperature and identifying the most populated states.
Interaction Studies: Simulating the interaction of this compound with other molecules, such as biological macromolecules like proteins or DNA, to predict binding modes and affinities. tandfonline.comnih.gov
MD simulations can validate the stability of docked poses obtained from molecular docking studies and provide insights into the flexibility of the molecule upon binding to a target. nih.govmdpi.com
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)
Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Theoretical chemical shifts are calculated by first computing the absolute isotropic shielding values for the atoms in the molecule of interest and a reference compound (e.g., tetramethylsilane, TMS). The predicted shifts are then obtained by subtracting the calculated shielding of the target nucleus from that of the reference. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Mass Fragmentation Patterns: The fragmentation of a molecule in a mass spectrometer can also be modeled computationally. Quantum chemical calculations can be used to determine the stability of potential fragment ions and the energy barriers for different fragmentation pathways. researchgate.netnih.gov For isoquinoline alkaloids, characteristic fragmentation behaviors often involve the loss of small neutral molecules or radicals from the molecular ion. nih.gov For this compound (molecular weight ~171.19 g/mol ), a plausible fragmentation pattern under electron ionization would involve the loss of a methyl radical (•CH₃) or a neutral carbon monoxide (CO) molecule, leading to characteristic fragment ions.
Table 3: Representative In Silico Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) (Illustrative) |
|---|---|
| ¹³C (C=O) | 198.5 |
| ¹³C (Isoquinoline C1, C3-C8a) | 120 - 155 |
| ¹H (Isoquinoline H1, H3-H8) | 7.5 - 9.3 |
| ¹³C (CH₃) | 26.8 |
| ¹H (CH₃) | 2.7 |
Table 4: Plausible Mass Fragmentation Patterns for this compound ([M]⁺•, m/z = 171)
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|
| 156 | •CH₃ | [C₁₀H₆NO]⁺ |
| 143 | CO | [C₁₀H₉N]⁺• |
| 128 | •CH₃ + CO | [C₉H₆N]⁺ |
Medicinal Chemistry and Biological Activity Studies of 1 Isoquinolin 6 Yl Ethanone and Its Analogues
Comprehensive Analysis of Pharmacological Activity Profiles of Isoquinoline (B145761) Derivatives
The versatile nature of the isoquinoline ring system allows for structural modifications that lead to a wide spectrum of biological activities. Researchers have systematically investigated these derivatives to understand their structure-activity relationships (SAR) and mechanisms of action.
The isoquinoline core is a key component in numerous compounds with potent anticancer and antiproliferative properties. Phenylaminoisoquinolinequinones, for instance, have demonstrated a significant increase in antiproliferative activity against various cancer cell lines compared to their precursors. nih.gov The insertion of nitrogen substituents at the quinone double bond can lead to compounds with submicromolar IC50 values. nih.gov Similarly, fused pyrrolo[2,1-a]isoquinolines are recognized for their potent cytotoxic activity, often acting as topoisomerase inhibitors. nih.gov
The antiproliferative efficacy of these compounds is often evaluated against a panel of human cancer cell lines. For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have shown notable activity against non-small cell lung cancer (EKVX), renal cancer (CAKI-1, UACC-62, ACHN), breast cancer (MCF7), and melanoma (LOX IMVI) cell lines. mdpi.com Another study on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones reported significant IC50 values in the range of 1.31 to 11.04 µM against gastric (AGS) and leukemia (HL-60) cancer cell lines. researchgate.net
Furthermore, some novel amide-enriched 2-(1H)-quinazolinone derivatives have displayed excellent to moderate anticancer activities, with IC50 values ranging from 0.07 to 10.8 µM against prostate (PC3, DU-145), lung (A549), and breast (MCF7) cancer cell lines. nih.gov The cytotoxic effects of N-alkylated, 2-oxoquinoline derivatives have also been confirmed on the HEp-2 cell line (larynx tumor).
Table 1: Antiproliferative Activity of Selected Isoquinoline Analogues
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Phenylaminoisoquinolinequinones | Gastric Adenocarcinoma, Lung Cancer, Bladder Carcinoma | Submicromolar IC50 values | nih.gov |
| Lamellarin D (pyrrolo[2,1-a]isoquinoline) | Prostate Cancer (DU-145, LNCaP), Leukemia (K562) | Nanomolar to Micromolar range | nih.gov |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Significant growth inhibition | mdpi.com |
| 6-Bromine-7-anilino-1-arylisoquinolinequinones | Gastric (AGS), Leukemia (HL-60) | 1.31 - 11.04 µM (IC50) | researchgate.net |
| Amide-enriched 2-(1H)-quinazolinones | Prostate (PC3, DU-145), Lung (A549), Breast (MCF7) | 0.07 - 10.8 µM (IC50) | nih.gov |
Isoquinoline derivatives have been investigated for their potential to modulate inflammatory pathways. These compounds can influence the production of key pro-inflammatory mediators. For instance, studies have shown that certain natural and synthetic compounds can suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
The mechanisms underlying these effects often involve the inhibition of signaling pathways that lead to the production of these inflammatory molecules. For example, some compounds have been found to reduce the gene expression of pro-inflammatory mediators like TNF-α, IL-6, and IL-23. nih.gov The modulation of these pathways suggests that isoquinoline analogues could be valuable in the management of inflammatory conditions. The anti-inflammatory and immunomodulatory activities of various natural products are often attributed to their ability to down-regulate these key inflammatory cytokines and enzymes. mdpi.comfrontiersin.org
Table 2: Anti-inflammatory Activity of Isoquinoline Analogues and Related Compounds
| Compound/Extract | Target | Effect | Reference |
|---|---|---|---|
| Carnosic acid and Carnosol | COX-2, IL-1β, TNF-α | Reduced expression | nih.gov |
| Terminalia catappa extract | TNF-α, IL-23, IL-6 | Down-regulated gene expression | nih.gov |
| Lawsone | VEGF, TNF-α, MMP-2, MMP-3, NF-κB, IL-1β, IL-6 | Reduced expression levels | frontiersin.org |
| Fraxinus excelsior essential oil | COX-2, IL-1β, TNF-α | Down-regulation in LPS-stimulated cells | researchgate.net |
The isoquinoline scaffold is present in many compounds exhibiting a broad spectrum of antimicrobial activity. Novel classes of alkynyl isoquinolines have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds can also be effective against intracellular bacteria. mdpi.com
In addition to antibacterial effects, isoquinoline alkaloids have shown significant antifungal activity. researchgate.netdeepdyve.com Studies evaluating a range of isoquinoline alkaloids against various microbial strains have reported notable effects against fungi like Candida albicans. researchgate.netdeepdyve.com The antiviral potential of isoquinoline derivatives has also been explored. Some isoquinoline-containing alkaloids have been identified as having strong antiviral activities, including against SARS-CoV-2. nih.gov A review of numerous isoquinoline alkaloids highlighted their potential as a source for new antiviral, antibacterial, and antifungal agents, with structure-activity relationship studies indicating that features like a quaternary nitrogen atom can enhance antimicrobial activity. researchgate.net
Table 3: Antimicrobial Spectrum of Isoquinoline Derivatives
| Compound Class | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Alkynyl isoquinolines | Antibacterial | Gram-positive bacteria (including MRSA) | mdpi.com |
| Isoquinoline alkaloids | Antifungal | Candida albicans | researchgate.netdeepdyve.com |
| Isoquinoline alkaloids | Antiviral | Parainfluenza-3 virus, SARS-CoV-2 | deepdyve.comnih.gov |
| N-substituted isoindolin-1-ones | Antimicrobial | Gram-positive and Gram-negative bacteria, Aspergillus, Candida albicans | nih.gov |
Analogues of isoquinoline have been synthesized and evaluated for their effects on the central nervous system, showing potential as antidepressants and antipsychotics. A series of quinoline- and isoquinoline-sulfonamide analogues of aripiprazole (B633) have been shown to possess a multireceptor profile, targeting serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3) receptors. nih.gov Certain compounds in this series demonstrated significant antidepressant activity in preclinical models, while others displayed remarkable antipsychotic properties. nih.gov
Another study investigated a β-substituted phenylethylamine, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, for its antidepressant-like activity. The molecule was found to inhibit the immobility period in mouse models of depression, suggesting its potential as an antidepressant by modulating neurotransmitter levels in the brain. nih.gov These findings highlight the utility of the isoquinoline scaffold in the design of novel CNS-active agents.
The isoquinoline framework is a key structural feature in compounds that affect the cardiovascular system. Research has focused on developing isoquinoline-based inhibitors for targets implicated in cardiovascular diseases. For example, 6-substituted isoquinolin-1-amine derivatives have been optimized as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for diseases such as hypertension. nih.gov One lead compound from this optimization effort showed good in vivo efficacy in a spontaneous hypertensive rat model. nih.gov Additionally, a new isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI), has been tested for its pharmacological effects and was found to possess vasorelaxation activity. researchgate.net
Derivatives of isoquinoline are known to inhibit a variety of enzymes, making them attractive candidates for drug development.
Kinase Inhibition: The isoquinoline scaffold has been successfully utilized to develop potent kinase inhibitors. As mentioned, 6-substituted isoquinolin-1-amine derivatives are effective inhibitors of ROCK-I. nih.gov Furthermore, 6-substituted indolylquinolinones have been developed as potent inhibitors of Checkpoint kinase 1 (Chek1), a crucial enzyme in cell cycle regulation and a target for cancer therapy. nih.gov
PRMT3 Inhibition: Recent studies have led to the discovery of potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3), an enzyme implicated in ribosome maturation and various diseases. An isoquinoline-containing analogue demonstrated improved potency over the parent compound in inhibiting PRMT3, with an IC50 of 84 nM. nih.gov
Topoisomerase Inhibition: Fused pyrrolo[2,1-a]isoquinolines, such as the marine alkaloids known as lamellarins, are recognized for their activity as topoisomerase inhibitors, contributing to their potent cytotoxic effects against cancer cells. nih.gov
Table 4: Enzyme Inhibition by Isoquinoline Analogues
| Compound Class | Enzyme Target | Activity | Reference |
|---|---|---|---|
| 6-Substituted isoquinolin-1-amines | ROCK-I (Rho kinase) | Potent inhibition, in vivo efficacy in hypertension model | nih.gov |
| 6-Substituted indolylquinolinones | Chek1 (Checkpoint kinase 1) | Potent inhibition | nih.gov |
| Isoquinoline-containing urea analogue | PRMT3 | IC50 = 84 nM | nih.gov |
| Fused pyrrolo[2,1-a]isoquinolines | Topoisomerase | Inhibition contributes to cytotoxicity | nih.gov |
Mechanisms of Biological Action and Identification of Molecular Targets
The biological activities of isoquinoline alkaloids and their derivatives are diverse, encompassing antitumor, antimicrobial, and anti-inflammatory effects, among others. rsc.org The specific mechanisms through which these compounds exert their effects are a subject of ongoing research, with studies pointing towards interactions with various molecular targets and modulation of cellular signaling pathways.
In Vitro and In Vivo Biological Assays for Activity Evaluation
The evaluation of the biological activity of 1-(isoquinolin-6-yl)ethanone and its analogues relies on a combination of in vitro and in vivo assays. These assays are crucial for determining the potency and efficacy of these compounds against specific biological targets.
In vitro studies are foundational for initial screening and characterization. For instance, a study on 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, an analogue of the target compound, demonstrated its antiviral activity against the tobacco mosaic virus (TMV) with an inhibition rate of 28.4% at a concentration of 20 μM. rsc.org Other isoquinoline derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. For example, certain isoquinoline alkaloids have shown IC50 values of less than 20 μM against six esophageal carcinoma cell lines. rsc.org
The following table summarizes the in vitro activity of some isoquinoline analogues:
| Compound | Biological Activity | Assay System | Potency |
| 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone | Antiviral | Tobacco Mosaic Virus (TMV) | 28.4% inhibition at 20 μM rsc.org |
| Various Isoquinoline Alkaloids | Cytotoxic | Esophageal Carcinoma Cell Lines | IC50 < 20 μM rsc.org |
| Menisperdaurine A | D1 Receptor Antagonist | Not specified | IC50 = 1.0 μM rsc.org |
| (6aS,1′R)-apormenidaurine A | D1 Receptor Antagonist | Not specified | IC50 = 8.4 μM rsc.org |
Receptor Binding and Ligand-Target Interaction Analysis
Understanding the interaction between a ligand and its molecular target is fundamental to elucidating its mechanism of action. For isoquinoline derivatives, this involves identifying the specific receptors or enzymes they bind to and characterizing the nature of these interactions.
The isoquinoline scaffold is found in a wide range of biologically active compounds that interact with various receptors. For example, menisperdaurine A, a benzylisoquinoline alkaloid, exhibits potent antagonistic activity at the D1 receptor with an IC50 value of 1.0 μM. rsc.org Another related compound, (6aS,1′R)-apormenidaurine A, also shows D1 receptor antagonistic activity, albeit with a lower potency (IC50 = 8.4 μM). rsc.org
The binding of a ligand to its target can be explained by several models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.govnih.gov These models help to conceptualize how the structural features of a molecule like this compound and its analogues can influence their binding affinity and selectivity for a particular protein target. The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), which is a ratio of the off-rate (k_off) to the on-rate (k_on) of the ligand-receptor complex. nih.gov
Cellular Pathway Modulation and Signal Transduction Studies
Upon binding to their molecular targets, bioactive compounds can modulate various cellular pathways and signal transduction cascades, leading to a physiological response. While specific studies on the cellular effects of this compound are limited, research on the broader class of isoquinoline alkaloids provides valuable insights.
Many isoquinoline derivatives are known to influence key signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, the activation of the retinoid X receptor (RXR) is a strategy for cancer therapy, and certain indenoisoquinoline derivatives have been investigated as RXR ligands. researchgate.net The study of these compounds includes their ability to induce RXR-responsive element (RXRE) transcriptional activity and inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival. researchgate.net
Computational Docking Studies for Ligand-Protein Interactions
Computational docking is a powerful tool used to predict the binding mode and affinity of a ligand to a protein target. These studies can provide valuable insights into the specific amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors.
For isoquinoline derivatives, molecular docking studies have been employed to understand their interactions with various enzymes. For example, in the development of novel inhibitors for thymidine (B127349) phosphorylase, an enzyme implicated in psoriasis and tumor angiogenesis, docking studies were used to confirm the binding interactions of synthesized isoquinoline-bearing oxadiazole derivatives. nih.gov Similarly, docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses have been performed on isoquinoline-1,3-dione derivatives to explore their interactions with cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. plos.org These studies help to elucidate the structural features required for potent inhibitory activity. plos.org
The general process of molecular docking involves preparing the 3D structures of both the ligand and the protein target, followed by a search algorithm that explores different binding poses of the ligand within the protein's active site. The poses are then scored based on their predicted binding affinity.
Structure-Activity Relationship (SAR) Studies and Lead Compound Development
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify key pharmacophoric features and optimize its properties.
Exploration of Chemical Modifications and Derivatization Strategies to Optimize Activity
The isoquinoline scaffold provides a versatile platform for chemical modification. Derivatization strategies often focus on introducing various substituents at different positions of the isoquinoline ring to enhance potency, selectivity, and pharmacokinetic properties.
For instance, in the development of pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a series of analogues were synthesized to establish a 3D-QSAR model. nih.gov This model helped in designing new derivatives with improved activity. The study highlighted how substitutions on the isoquinoline core could significantly impact antibacterial potency. nih.gov
Another example involves the optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. nih.gov Initial fragment-derived inhibitors were modified to improve their potency and pharmacokinetic profile. A key modification was the removal of the basic aminoisoquinoline center, which led to a lead compound with equipotent activity against both ROCK-I and ROCK-II and good in vivo efficacy. nih.gov
The synthesis of various isoquinoline derivatives, such as 3,4-dihydroisoquinolin-1(2H)-ones, has also been explored to develop agents with antioomycete activity. rsc.org By incorporating different substituents at the N2, C3, and C4 positions, researchers were able to optimize the in vitro inhibitory activity against the phytopathogen Pythium recalcitrans. rsc.org
Investigation of Isoquinoline Scaffold Modifications and Their Impact on Biological Profiles
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov The biological profile of isoquinoline-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. Consequently, extensive research has focused on modifying the isoquinoline scaffold to develop analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.
Structure-activity relationship (SAR) studies are crucial in elucidating the impact of these modifications. For instance, research into 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which have demonstrated potent antitumor activity, revealed that substitutions on the 'A' ring (the benzene (B151609) portion of the isoquinoline) generally resulted in decreased activity compared to the lead compound. nih.gov This suggests that an unsubstituted benzene ring is preferred for optimal interaction with the biological target in this series. nih.gov
In a different series, novel 3-arylisoquinolin-1-one derivatives were investigated for their antitumor properties. SAR exploration indicated that while a 3-[4'-(piperidonomethyl)phenyl] substituent conferred no antitumor activity, a simple, unsubstituted phenyl group at the 3-position resulted in the most potent activity across various human tumor cell lines. nih.gov Further studies on substituted isoquinolin-1-ones, designed as possible bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines, identified that an O-(3-hydroxypropyl) substituent led to the most significant antitumor activity, proving 3-5 times more potent than the parent compound. nih.gov
The following table summarizes the SAR findings for different isoquinoline analogues, highlighting how minor structural changes can lead to significant variations in biological activity.
These examples underscore the principle that modifications at various positions of the isoquinoline core—including the C-1, C-3, C-4, and N-2 positions—can profoundly influence the resulting biological profile. rsc.org The strategic addition or alteration of functional groups allows for the fine-tuning of a compound's interaction with its target, leading to optimized therapeutic agents.
Bioisosteric Replacements and Scaffold Hopping Approaches
In the quest to optimize lead compounds, medicinal chemists frequently employ advanced strategies such as bioisosteric replacement and scaffold hopping. Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, reducing toxicity, or altering pharmacokinetic properties. scispace.comufrj.br This strategy is a cornerstone of rational drug design. ufrj.br
A classic application of this principle is the replacement of a problematic or non-optimal chemical moiety with a bioisostere that retains the necessary biological interactions but offers improved characteristics. For example, in the development of novel epidermal growth factor receptor (EGFR) inhibitors, a 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold was proposed as a novel inhibitor. nih.gov This demonstrates how the core isoquinoline structure itself can serve as a bioisosteric replacement for other heterocyclic systems to generate new classes of active compounds.
Scaffold hopping is a more dramatic evolution of this concept, where the central core or "scaffold" of a lead molecule is replaced with a structurally distinct framework, while preserving the original's key binding interactions. uniroma1.it This approach is particularly valuable for generating novel intellectual property, escaping undesirable physicochemical or metabolic properties associated with the original scaffold, or discovering compounds with entirely new biological profiles. uniroma1.itniper.gov.in
A successful example of scaffold hopping involved moving from a known drug candidate, telacebec, which features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, to a novel series of 2-(quinolin-4-yloxy)acetamides for antimycobacterial activity. nih.gov By replacing the core imidazopyridine system with a quinoline (B57606) scaffold—a close structural relative of isoquinoline—researchers developed new compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov
The table below illustrates these concepts with examples where isoquinoline or related scaffolds were involved in bioisosteric replacement or scaffold hopping strategies.
These strategies highlight the versatility of the isoquinoline framework and its relatives in drug discovery. By thoughtfully replacing or completely hopping from existing scaffolds, researchers can navigate complex biological and chemical spaces to identify next-generation therapeutic agents with superior properties. nih.gov
Applications of 1 Isoquinolin 6 Yl Ethanone in Materials Science and Emerging Technologies
Research into Fluorescent Properties and Potential Optoelectronic Applications
While the general class of N-heterocyclic compounds, including many isoquinoline (B145761) derivatives, is known for its fluorescent properties, specific research detailing the fluorescent characteristics of 1-(Isoquinolin-6-YL)ethanone and its potential in optoelectronic applications is not documented in published studies. The inherent aromaticity of the isoquinoline core suggests potential for luminescence, a property that is often exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. However, without experimental data on its photophysical properties, such as absorption and emission spectra, quantum yield, and excited-state lifetime, its suitability for these applications remains purely speculative.
Exploration in Organic Electronics and Sensor Development
The development of organic electronics and chemical sensors often utilizes molecules with specific electronic and binding properties. Isoquinoline derivatives have been investigated as components in these technologies. For instance, the nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or other analytes, and changes in the compound's electronic structure upon binding can be transduced into a detectable signal, forming the basis of a chemical sensor. Naphthalimide derivatives, which share some structural similarities with the extended aromatic system of isoquinolines, have been successfully employed as fluorescent probes. However, there is no specific research available that explores the use of this compound in the field of organic electronics or for the development of sensors.
Role as a Building Block in the Synthesis of Complex Polyheterocyclic Systems
This compound, with its reactive ketone group and isoquinoline scaffold, represents a potential building block for the synthesis of more complex polyheterocyclic systems. The isoquinoline moiety is a key feature in many natural products and pharmacologically active molecules. Synthetic strategies often involve the functionalization of such heterocyclic cores to build larger, more intricate structures. Multicomponent reactions are a powerful tool for constructing polyheterocycles from simpler starting materials. While it is chemically plausible that this compound could serve as a precursor in such synthetic pathways, specific examples of its use in the synthesis of complex polyheterocyclic systems are not reported in the reviewed scientific literature.
Q & A
Q. Basic Research Focus
- <sup>1</sup>H NMR : Look for methyl ketone signals (δ 2.5–2.7 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm). Conformational isomers may split peaks, as seen in dihydroisoquinoline derivatives .
- IR : Confirm carbonyl stretch (~1700 cm<sup>−1</sup>) and aromatic C-H bending (~750–850 cm<sup>−1</sup>) .
- Mass Spectrometry : Molecular ion [M]<sup>+</sup> and fragmentation patterns (e.g., loss of COCH3) validate the structure .
How can structural ambiguities arising from substituent positioning in this compound derivatives be resolved?
Q. Advanced Research Focus
- Symmetry analysis : Compare <sup>1</sup>H NMR splitting patterns. For example, 1-(2',3'-dihydroxyphenyl)ethanone shows distinct H-4'/6' signals, ruling out symmetric 2',6'-substitution .
- NOESY/ROESY : Detect spatial proximity between substituents and the ketone group.
- Crystallography : Resolve tautomerism or regiochemical uncertainties .
What computational tools are effective for designing retrosynthetic pathways or predicting reactivity of this compound?
Q. Advanced Research Focus
- AI-driven synthesis planning : Tools like Pistachio or Reaxys predict feasible routes using reaction databases .
- QSPR models : Corrogate physicochemical properties (e.g., logP, solubility) with structural features for reactivity prediction .
- DFT calculations : Simulate transition states for regioselective acetylation or cyclization .
What methodologies are recommended for assessing the biological activity of this compound derivatives?
Q. Basic Research Focus
- Antimicrobial assays : Use broth microdilution (MIC determination) against model pathogens .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines, noting solubility issues in aqueous media (use DMSO ≤0.1%) .
- Enzyme inhibition : Test kinase or protease activity via fluorometric/colorimetric kits.
How can thermodynamic properties (e.g., boiling point, ionization energy) be experimentally determined for this compound?
Q. Basic Research Focus
- Boiling point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure .
- Ionization energy : Apply photoelectron spectroscopy (PE) or electron impact (EI) mass spectrometry (e.g., 9.02–9.27 eV for similar ketones) .
What strategies mitigate challenges in detecting conformational isomers during NMR analysis?
Q. Advanced Research Focus
- Variable temperature (VT) NMR : Elevate temperature to coalesce split signals (e.g., 1-(6,7-dimethoxyisoquinoline)ethanone shows conformers at 1.2:1 ratio) .
- Chiral shift reagents : Differentiate enantiomers in asymmetric derivatives.
How can amino or hydroxyl functional groups be selectively introduced into this compound?
Q. Advanced Research Focus
- Buchwald-Hartwig amination : Palladium-catalyzed coupling to install amino groups .
- Electrophilic substitution : Nitration followed by reduction to -NH2.
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) for hydroxyl group manipulation .
How should researchers address contradictions in reported synthetic yields or spectral data?
Q. Advanced Research Focus
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .
- Meta-analysis : Compare datasets from NIST, PubChem, and peer-reviewed studies to identify outliers .
- Error source identification : Trace discrepancies to instrumental calibration or sample degradation.
What computational approaches predict solubility or bioavailability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
